![molecular formula C11H13N3S B11765837 N-Ethyl-5-(m-tolyl)-1,3,4-thiadiazol-2-amine](/img/structure/B11765837.png)
N-Ethyl-5-(m-tolyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
N-Ethyl-5-(m-tolyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-5-(m-tolyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of thiosemicarbazide derivatives with ethyl bromoacetate, followed by the introduction of the m-tolyl group through a substitution reaction. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-5-(m-tolyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the m-tolyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the m-tolyl position.
Scientific Research Applications
Anticancer Applications
N-Ethyl-5-(m-tolyl)-1,3,4-thiadiazol-2-amine and its derivatives have been investigated for their anticancer properties. The 1,3,4-thiadiazole scaffold has shown promise as a basis for developing new anticancer agents.
Case Studies:
- Cytotoxic Activity : A study demonstrated that derivatives of 1,3,4-thiadiazoles exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound showed growth inhibition in MCF-7 breast cancer cells with IC50 values in the low micromolar range (0.28 µg/mL) .
- Mechanism of Action : The anticancer activity was attributed to the induction of cell cycle arrest at the G2/M phase and the down-regulation of matrix metalloproteinase (MMP2) and vascular endothelial growth factor A (VEGFA) expression levels .
Antimicrobial Properties
The 1,3,4-thiadiazole derivatives have also been studied for their antimicrobial properties. The incorporation of the thiadiazole ring enhances the biological activity against a range of microorganisms.
Research Findings:
- Broad-Spectrum Activity : Compounds based on the 1,3,4-thiadiazole structure have been reported to exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . This suggests potential applications in developing new antibiotics.
- Mechanism Insights : The antimicrobial action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .
Other Biological Activities
Beyond anticancer and antimicrobial applications, this compound has shown potential in other therapeutic areas.
Diverse Biological Effects :
- Antidiabetic Activity : Some derivatives have demonstrated antidiabetic effects by modulating glucose metabolism .
- Anticonvulsant Properties : Research indicates that certain thiadiazole derivatives can effectively reduce seizure activity in animal models through mechanisms involving GABAergic pathways .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-Ethyl-5-(m-tolyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, the compound may inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets are still under investigation, but it is believed that the thiadiazole ring plays a crucial role in its activity.
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-5-(m-tolyl)thiazol-2-amine
- N-Ethyl-5-(m-tolyl)-1,3,4-oxadiazol-2-amine
Uniqueness
N-Ethyl-5-(m-tolyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
N-Ethyl-5-(m-tolyl)-1,3,4-thiadiazol-2-amine is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention due to its diverse biological activities. This compound has been evaluated for its potential in various therapeutic areas including antimicrobial, anticancer, and anti-inflammatory activities. The following sections summarize key findings from recent studies that highlight the biological activity of this compound.
Chemical Structure and Properties
This compound has the chemical formula C10H12N4S and features a thiadiazole ring substituted with an ethyl group and a m-tolyl group. Its structure contributes to its biological properties by facilitating interactions with various biological targets.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of 1,3,4-thiadiazole derivatives. For instance:
- Antibacterial Activity : Compounds containing the 1,3,4-thiadiazole moiety have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria. Specifically, derivatives have exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics such as streptomycin and fluconazole .
Compound | Target Bacteria | MIC (μg/mL) |
---|---|---|
This compound | S. aureus | 32.6 |
This compound | E. coli | 47.5 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines:
- Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects on human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The IC50 values were comparable to established chemotherapeutic agents like 5-Fluorouracil .
Research indicates that the mechanism of action for thiadiazole derivatives may involve:
- Apoptosis Induction : Studies have shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways . For instance, this compound was found to significantly downregulate active caspase levels compared to control groups .
Case Studies
A notable case study involved the synthesis and biological evaluation of several thiadiazole derivatives including this compound:
- In Vivo Studies : These studies assessed the protective effects against renal ischemia/reperfusion injury in rats using N-acetylcysteine as a reference. Compounds showed improved renal function markers and reduced tissue damage .
- Comparative Analysis : The compound was compared with other known anticancer agents in terms of efficacy and toxicity profiles.
Properties
Molecular Formula |
C11H13N3S |
---|---|
Molecular Weight |
219.31 g/mol |
IUPAC Name |
N-ethyl-5-(3-methylphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H13N3S/c1-3-12-11-14-13-10(15-11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,12,14) |
InChI Key |
LCSDUWAXEFEELN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NN=C(S1)C2=CC=CC(=C2)C |
Origin of Product |
United States |
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